molecular formula C11H12O B118960 4-(2-Methylprop-1-enyl)benzaldehyde CAS No. 145589-31-7

4-(2-Methylprop-1-enyl)benzaldehyde

Cat. No. B118960
M. Wt: 160.21 g/mol
InChI Key: GQNXCSYVMKYYAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-Methylprop-1-enyl)benzaldehyde, also known as p-cymene-8-aldehyde, is a natural organic compound found in various plants, including cumin, thyme, and oregano. It has a pleasant aroma and is widely used in the food and fragrance industries. In recent years, there has been growing interest in the potential therapeutic properties of this compound, particularly its antibacterial, antifungal, and anticancer effects.

Mechanism Of Action

The mechanism of action of 4-(2-Methylprop-1-enyl)benzaldehyde is not fully understood. However, it is believed to work by disrupting the cell membrane of bacteria and fungi. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.

Biochemical And Physiological Effects

4-(2-Methylprop-1-enyl)benzaldehyde has been found to have various biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, which are associated with various diseases, including cancer, diabetes, and cardiovascular disease. In addition, it has been found to have analgesic, anticonvulsant, and sedative effects.

Advantages And Limitations For Lab Experiments

One of the main advantages of 4-(2-Methylprop-1-enyl)benzaldehyde is its natural origin. It can be extracted from various plants, making it a sustainable and eco-friendly compound. In addition, it has a low toxicity profile, making it safe for use in lab experiments. However, one of the limitations is its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for research on 4-(2-Methylprop-1-enyl)benzaldehyde. One area of interest is its potential as an alternative to antibiotics. With the rise of antibiotic-resistant bacteria, there is a need for new antimicrobial agents. 4-(2-Methylprop-1-enyl)benzaldehyde has shown promising results in inhibiting the growth of bacteria, and further research is needed to explore its potential as an antibiotic. Another area of interest is its potential as an anticancer agent. More studies are needed to determine its effectiveness against different types of cancer and to explore its mechanism of action. Finally, there is a need for more studies on the safety and toxicity of 4-(2-Methylprop-1-enyl)benzaldehyde, particularly in human trials.
In conclusion, 4-(2-Methylprop-1-enyl)benzaldehyde is a natural organic compound with potential therapeutic properties. It has been found to have antibacterial, antifungal, and anticancer effects, and has various biochemical and physiological effects. Further research is needed to explore its potential as an alternative to antibiotics and as an anticancer agent. With its natural origin and low toxicity profile, 4-(2-Methylprop-1-enyl)benzaldehyde holds promise for future research and development.

Synthesis Methods

4-(2-Methylprop-1-enyl)benzaldehyde can be synthesized through various methods, including chemical synthesis and extraction from natural sources. One of the most common methods is the oxidation of p-cymene using potassium permanganate. This method yields a high purity of 4-(2-Methylprop-1-enyl)benzaldehyde and is widely used in the industry.

Scientific Research Applications

4-(2-Methylprop-1-enyl)benzaldehyde has been extensively studied for its potential therapeutic properties. It has been found to have antibacterial, antifungal, and anticancer effects. In vitro studies have shown that it can inhibit the growth of various bacteria, including Staphylococcus aureus and Escherichia coli. It has also been shown to have antifungal activity against Candida albicans and Aspergillus niger. In addition, 4-(2-Methylprop-1-enyl)benzaldehyde has been found to have anticancer properties, particularly against breast and lung cancer cells.

properties

CAS RN

145589-31-7

Product Name

4-(2-Methylprop-1-enyl)benzaldehyde

Molecular Formula

C11H12O

Molecular Weight

160.21 g/mol

IUPAC Name

4-(2-methylprop-1-enyl)benzaldehyde

InChI

InChI=1S/C11H12O/c1-9(2)7-10-3-5-11(8-12)6-4-10/h3-8H,1-2H3

InChI Key

GQNXCSYVMKYYAF-UHFFFAOYSA-N

SMILES

CC(=CC1=CC=C(C=C1)C=O)C

Canonical SMILES

CC(=CC1=CC=C(C=C1)C=O)C

synonyms

Benzaldehyde, 4-(2-methyl-1-propenyl)- (9CI)

Origin of Product

United States

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